

# Melanoma Vaccine Targets: A Comparative Analysis of Tyrosinase (206-214) and gp100

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                             |           |
|----------------------|-----------------------------|-----------|
| Compound Name:       | Tyrosinase (206-214), human |           |
| Cat. No.:            | B066410                     | Get Quote |

In the landscape of therapeutic cancer vaccines for metastatic melanoma, the melanocyte differentiation antigens Tyrosinase and gp100 have emerged as prominent targets. Both are glycoproteins involved in melanin synthesis and are expressed in most melanoma tumors. This guide provides a comparative overview of the clinical and immunological data supporting the use of specific peptide epitopes—Tyrosinase (206-214) and gp100—as vaccine candidates, aimed at researchers, scientists, and drug development professionals.

## **Antigen Expression and Immunogenicity**

A critical factor for a vaccine target is its consistent and high-level expression on tumor cells. Studies have shown that while both Tyrosinase and gp100 are frequently expressed in melanoma lesions, Tyrosinase may be more homogeneously and highly expressed. One study found that all examined metastatic melanoma lesions showed some degree of Tyrosinase expression, with 60% of samples demonstrating strong positivity (>75% of cells staining). In contrast, 23% of the same samples failed to express gp100 protein.[1] This suggests that a Tyrosinase-targeted vaccine could be applicable to a broader patient population.

Both antigens have been shown to be immunogenic, capable of eliciting both CD4+ and CD8+ T cell responses, which are crucial for an effective anti-tumor immune attack.[2][3]

# **Clinical Efficacy and Immune Response Data**

Clinical trials have evaluated vaccines targeting both Tyrosinase and gp100, primarily as peptide vaccines, often in combination with adjuvants or other immunomodulatory agents like



Interleukin-2 (IL-2).

## gp100 Peptide Vaccines

The gp100:209-217(210M) peptide has been the most extensively studied. A notable Phase III clinical trial compared the efficacy of this gp100 peptide vaccine plus high-dose IL-2 against high-dose IL-2 alone in patients with advanced melanoma. The combination therapy demonstrated a significant improvement in clinical response and progression-free survival.

| Metric                                | gp100 Vaccine + IL-<br>2 | IL-2 Alone  | P-value        |
|---------------------------------------|--------------------------|-------------|----------------|
| Overall Clinical<br>Response          | 16%                      | 6%          | 0.03[4][5]     |
| Progression-Free<br>Survival (Median) | 2.2 months               | 1.6 months  | 0.008[4][5][6] |
| Overall Survival<br>(Median)          | 17.8 months              | 11.1 months | 0.06[4][5][6]  |

Immunological monitoring in various gp100 vaccine trials has confirmed the ability of these vaccines to induce antigen-specific T cell responses.[7] A DNA vaccine incorporating epitopes from gp100 and TRP-2 (SCIB1) also induced dose-dependent T cell responses in 88% of patients.[8]

## **Tyrosinase Peptide Vaccines**

Clinical trials for Tyrosinase peptide vaccines, including the HLA-A24 restricted Tyrosinase (206-214) peptide, have primarily been Phase I and II studies focused on safety and immunogenicity.[9][10] These trials have demonstrated that Tyrosinase vaccines are safe and can induce specific T cell responses. For instance, a trial using a xenogeneic (mouse) Tyrosinase DNA vaccine administered by electroporation showed that 40% of patients in the highest dose cohort developed Tyrosinase-reactive CD8+ T cell responses.[11] Another study using recombinant poxvirus/tyrosinase vaccines resulted in objective partial responses in 12.5% of patients who also received high-dose IL-2.[12][13]



A trial evaluating a peptide cocktail including Tyrosinase and gp100 epitopes pulsed on dendritic cells showed positive immunological responses to more than two melanoma peptides in all evaluable patients.[14]

# **Experimental Protocols Peptide Vaccine Immunization**

A common protocol for peptide vaccination involves the subcutaneous administration of the peptide emulsified in an adjuvant, such as Montanide ISA-51 (incomplete Freund's adjuvant).

Example Protocol: gp100:209-217(210M) Peptide Vaccine with IL-2[5]

- Patient Selection: Patients with stage IV or locally advanced stage III cutaneous melanoma, expressing HLA\*A0201, with no brain metastases, and eligible for high-dose IL-2 therapy.
- Vaccine Formulation: The gp100:209-217(210M) peptide is emulsified with Montanide ISA-51.
- Administration: The vaccine is administered once per cycle of IL-2 therapy.
- IL-2 Administration: High-dose IL-2 (720,000 IU/kg) is administered per dose.

## **Immunological Monitoring: ELISPOT Assay**

The Enzyme-Linked Immunospot (ELISPOT) assay is frequently used to quantify the frequency of antigen-specific, cytokine-producing T cells.

#### General ELISPOT Protocol

- Cell Preparation: Peripheral blood mononuclear cells (PBMCs) are isolated from patient blood samples.
- Assay Plate Preparation: An ELISPOT plate is coated with an anti-cytokine (e.g., IFN-y) capture antibody.
- Cell Stimulation: PBMCs are added to the wells and stimulated with the target peptide (e.g., Tyrosinase 206-214 or gp100 peptides) or control peptides.



- Incubation: The plate is incubated to allow cytokine secretion by activated T cells.
- Detection: A biotinylated anti-cytokine detection antibody is added, followed by a streptavidin-enzyme conjugate.
- Visualization: A substrate is added that is converted by the enzyme into a colored spot, with each spot representing a cytokine-secreting cell.
- Analysis: The spots are counted to determine the frequency of antigen-specific T cells.

# Visualizing the Mechanisms T-Cell Activation by a Peptide Vaccine

Caption: T-Cell activation by a peptide vaccine.

**Experimental Workflow for a Vaccine Clinical Trial** 





Click to download full resolution via product page

Caption: Experimental workflow for a vaccine clinical trial.

### Conclusion

Both Tyrosinase and gp100 are viable targets for melanoma vaccines. The current body of evidence suggests that gp100, particularly the gp100:209-217(210M) peptide, has more robust clinical data from a Phase III trial demonstrating a tangible, albeit modest, clinical benefit when combined with IL-2. Tyrosinase, on the other hand, may be a more ubiquitously expressed antigen in melanoma, potentially making it a more broadly applicable target. While clinical data for Tyrosinase-specific vaccines are from earlier phase trials, they have consistently shown good safety profiles and the ability to induce immune responses.



Future research should focus on direct, randomized comparisons of optimized vaccine formulations for both targets. Furthermore, the combination of these vaccines with checkpoint inhibitors is a promising avenue that may unlock greater clinical efficacy by overcoming the immunosuppressive tumor microenvironment. The choice between Tyrosinase and gp100 as a vaccine target may ultimately depend on the specific patient's tumor antigen expression profile and HLA type, paving the way for a more personalized approach to melanoma immunotherapy.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Comparative analysis of the in vivo expression of tyrosinase, MART-1/Melan-A, and gp100 in metastatic melanoma lesions: implications for immunotherapy PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. gp100/pmel17 and tyrosinase encode multiple epitopes recognized by Th1-type CD4+T cells PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. gp100/pmel17 and tyrosinase encode multiple epitopes recognized by Th1-type CD4+T cells PMC [pmc.ncbi.nlm.nih.gov]
- 4. onclive.com [onclive.com]
- 5. researchgate.net [researchgate.net]
- 6. phdres.caregate.net [phdres.caregate.net]
- 7. Phase I clinical trial of the vaccination for the patients with metastatic melanoma using gp100-derived epitope peptide restricted to HLA-A\*2402 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeting gp100 and TRP-2 with a DNA vaccine: Incorporating T cell epitopes with a human IgG1 antibody induces potent T cell responses that are associated with favourable clinical outcome in a phase I/II trial PMC [pmc.ncbi.nlm.nih.gov]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
- 11. Immunologic responses to xenogeneic tyrosinase DNA vaccine administered by electroporation in patients with malignant melanoma PMC [pmc.ncbi.nlm.nih.gov]



- 12. Evaluation of Prime/Boost Regimens Using Recombinant Poxvirus/Tyrosinase Vaccines for the Treatment of Patients with Metastatic Melanoma PMC [pmc.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. Clinical response in Japanese metastatic melanoma patients treated with peptide cocktail-pulsed dendritic cells PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Melanoma Vaccine Targets: A Comparative Analysis of Tyrosinase (206-214) and gp100]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b066410#tyrosinase-206-214-versus-gp100-as-a-melanoma-vaccine-target]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com